

## A Head-to-Head Comparison of AZD3458 with Other PI3Ky Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase gamma (PI3Ky) has emerged as a critical therapeutic target, particularly in immuno-oncology, due to its pivotal role in regulating immune cell function. This guide provides a comprehensive head-to-head comparison of **AZD3458**, a potent and selective PI3Ky inhibitor, with other notable inhibitors in its class, including eganelisib (IPI-549), voxtalisib (SAR245409), TG100-115, duvelisib, and idelalisib. The following sections detail their performance based on preclinical data, supported by experimental methodologies, and an overview of their clinical development.

### **Performance Comparison of PI3Ky Inhibitors**

The following tables summarize the biochemical potency and cellular activity of **AZD3458** and its comparators. Data has been compiled from various preclinical studies to provide a comparative overview.

# Table 1: Biochemical Potency (IC50) Against PI3K Isoforms



| Inhibitor                 | PI3Ky (nM) | Pl3Kα (nM)   | PI3Kβ (nM)     | ΡΙ3Κδ (nM) |
|---------------------------|------------|--------------|----------------|------------|
| AZD3458                   | 7.9[1]     | 7,900,000[1] | <30,000,000[1] | 300,000[1] |
| Eganelisib (IPI-<br>549)  | 1.2[2]     | >180         | >180           | >180       |
| Voxtalisib<br>(SAR245409) | 9[3]       | 39[3]        | 113[3]         | 43[3]      |
| TG100-115                 | 83[4]      | 1,300[4]     | 1,200[4]       | 235[4]     |
| Duvelisib                 | -          | -            | -              | -          |
| Idelalisib                | 2,100[5]   | 8,600[5]     | 4,000[5]       | 19[5]      |

Note: A lower IC50 value indicates higher potency. Dashes indicate data not readily available in the searched sources.

**Table 2: Cellular Activity and Selectivity** 



| Inhibitor                 | Cellular IC50 (p-Akt inhibition) | Selectivity (over other isoforms)                                                      | Key Cellular<br>Effects                                                                                                                                    |
|---------------------------|----------------------------------|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| AZD3458                   | 8 nM[1]                          | High selectivity for PI3Ky over α, β, and δ isoforms[1][6].                            | Inhibits Akt phosphorylation in cells and human neutrophil activation[1]. Promotes a cytotoxic switch in macrophages, enhancing anti-tumor immunity[7][8]. |
| Eganelisib (IPI-549)      | 1.2 nM[2]                        | ≥150-fold selectivity<br>over other class I<br>PI3K isoforms[2].                       | Reprograms immunosuppressive tumor-associated myeloid cells to an immune-stimulatory phenotype[9].                                                         |
| Voxtalisib<br>(SAR245409) | -                                | Pan-Class I PI3K and mTOR inhibitor[5][10].                                            | Inhibits PI3K/mTOR signaling, leading to decreased cell viability and apoptosis in cancer cell lines[3].                                                   |
| TG100-115                 | -                                | Dual PI3Ky/ $\delta$ inhibitor with little effect on $\alpha$ and $\beta$ isoforms[4]. | Reduces edema, inflammation, and vascular permeability in preclinical models[4].                                                                           |
| Duvelisib                 | -                                | Oral dual inhibitor of<br>PI3Kδ and PI3Ky.                                             | Induces cell-<br>autonomous killing of<br>T-cell lymphoma lines<br>and reprograms<br>tumor-associated<br>macrophages.                                      |



| Idelalisib | EC50 of 6-8.9 nM (B-cell proliferation and basophil activation)[5] | Highly selective for PI3Kδ[5]. | Primarily targets PI3Kδ, blocking B-cell receptor signaling and promoting apoptosis in malignant B-cells[5]. |
|------------|--------------------------------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------|
|------------|--------------------------------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------|

Note: Dashes indicate data not readily available in the searched sources.

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

#### **PI3Ky Signaling Pathway**

The PI3Ky signaling pathway is a key regulator of immune cell trafficking and function. Its activation by G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the phosphorylation of PIP2 to PIP3, initiating a cascade of downstream signaling events.





Click to download full resolution via product page

PI3Ky signaling cascade and point of inhibition.



#### **Experimental Workflow: Biochemical Kinase Assay**

Biochemical kinase assays are fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of PI3Ky. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.





Click to download full resolution via product page

Workflow for a typical biochemical kinase assay.





#### **Experimental Workflow: Cellular p-Akt Western Blot**

To assess the inhibitor's activity within a cellular context, the phosphorylation of Akt (a downstream target of PI3Ky) is commonly measured via Western blot.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD3458 [openinnovation.astrazeneca.com]
- 2. Voxtalisib Wikipedia [en.wikipedia.org]
- 3. The Role of PI3k-Gamma Modulation in Bacterial Infection: A Review of the Literature and Selected Experimental Observations PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Ky Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eganelisib, a First-in-Class PI3K-y Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of PI3Ky in the immune system: new insights and translational implications PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of AZD3458 with Other PI3Ky Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460639#head-to-head-comparison-of-azd3458-with-other-pi3k-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com